N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
Description
Properties
CAS No. |
627522-31-0 |
|---|---|
Molecular Formula |
C20H27ClN2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27ClN2/c21-20-12-5-4-11-19(20)13-15-23-17-16-22-14-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,22-23H,6-7,10,13-17H2 |
InChI Key |
IAQNUVNIMOZSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCNCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of ethane-1,2-diamine with 2-(2-chlorophenyl)ethyl chloride and 4-phenylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine with analogues:
*Estimated based on analogous structures. †Predicted using substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s 4-phenylbutyl chain and chlorophenyl group likely confer higher lipophilicity (XLogP3 ~5.2) compared to but lower than SQ109 (~7.1). This impacts membrane permeability and metabolic stability .
- Molecular Weight : The target compound (329.89 g/mol) is mid-range, whereas pyrimidinyl derivatives (e.g., ) exceed 500 g/mol, which may limit bioavailability under Lipinski’s Rule of Five.
Antiviral Potential:
Piperazinyl ethane-1,2-diamine analogues (e.g., compound 215 in ) demonstrate retained antiviral activity when the amino alcohol head is replaced with ethylamine.
Antimicrobial Activity:
SQ109, a diamine with geranyl and adamantyl groups, exhibits potent antimicrobial action against Mycobacterium tuberculosis . The target compound’s aromatic substituents may favor different mechanisms, such as enzyme inhibition or membrane disruption, but this requires experimental validation.
Corrosion Inhibition:
Schiff base diamines like EDDB and DBDB () act as corrosion inhibitors.
Biological Activity
N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine, with the CAS number 627522-31-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of this compound is CHClN, with a molecular weight of approximately 330.895 g/mol. The compound's structure includes a chlorophenyl group and a phenylbutyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 627522-31-0 |
| Molecular Formula | CHClN |
| Molecular Weight | 330.895 g/mol |
| LogP | 4.866 |
The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors and enzymes involved in neurotransmission.
Potential Targets:
- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Its structural similarity to other known dopaminergic agents suggests potential interactions with dopamine receptors, which could affect locomotor activity and reward pathways.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antidepressant Activity : Some studies have shown that compounds with similar structures can produce antidepressant-like effects in animal models.
- Anxiolytic Effects : The modulation of serotonin pathways may contribute to anxiolytic properties.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress.
Case Studies
Several studies have investigated the biological activity of related compounds in the same class. For instance:
- Study on Related Compounds : Research on analogs demonstrated significant reductions in depressive-like behavior in rodent models when administered at specific dosages.
Example Case Study:
A recent study evaluated the effects of a structurally similar compound on serotonin receptor modulation in mice. Results indicated a marked increase in serotonin levels in the prefrontal cortex, correlating with reduced anxiety-like behavior.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous ethane-1,2-diamine derivatives are prepared by reacting primary amines with halogenated intermediates under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) . Yields (40–54%) are influenced by steric hindrance from substituents, solvent polarity, and reaction time. Purification often involves column chromatography or recrystallization, with structural confirmation via / NMR and HRMS .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, ethylenic protons at δ 2.6–3.1 ppm). NMR confirms carbon frameworks, such as chlorophenyl carbons (~125–140 ppm) .
- Mass Spectrometry : HRMS provides exact mass (e.g., molecular ion [M+H] at m/z 506.469 for a related derivative) .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What are the critical physicochemical properties of this compound relevant to pharmacological studies?
- Methodological Answer : Key properties include:
- Lipophilicity : LogP values (predicted via computational tools) guide bioavailability. The 4-phenylbutyl and chlorophenyl groups enhance hydrophobicity .
- Stability : Assessed via accelerated stability studies (e.g., pH-dependent degradation in buffers) .
- UV-Vis Spectroscopy : λmax ~255 nm for chromophoric groups (e.g., aromatic rings) .
Advanced Research Questions
Q. How do structural modifications to the ethane-1,2-diamine scaffold alter biological activity, and what computational tools support structure-activity relationship (SAR) analysis?
- Methodological Answer :
- SAR Studies : Replace substituents (e.g., phenylbutyl with pyridinyl) and evaluate binding affinity via molecular docking (e.g., AutoDock Vina). For example, chlorophenyl groups enhance target selectivity in kinase inhibitors .
- Free Energy Calculations : Use MM-GBSA to quantify binding energy changes upon substitution .
Q. What strategies resolve contradictions in NMR data for structurally similar ethane-1,2-diamine derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton-carbon assignments, distinguishing overlapping signals (e.g., ethylenic vs. aromatic protons) .
- Isotopic Labeling : -labeling clarifies amine proton environments in crowded spectra .
Q. How can researchers optimize synthetic routes to address low yields in multi-step reactions?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., amine alkylation) .
- Catalysis : Palladium or copper catalysts enhance coupling efficiency in halogenated intermediates .
Q. What experimental approaches elucidate the interaction of this compound with DNA or proteins?
- Methodological Answer :
- DNA Binding : Use UV-Vis titration, circular dichroism (CD), and ethidium bromide displacement assays. For example, intercalation or groove-binding modes alter DNA viscosity and thermal melting profiles (ΔTm ~5–10°C) .
- Protein Interaction : Surface plasmon resonance (SPR) or ITC quantifies binding constants (Kd), while X-ray crystallography resolves binding motifs .
Q. How do researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
